N-[3-(methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a sulfur-containing acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. Its structure includes a 2-phenyl group on the pyrazolo[1,5-a]pyrazin-4-yl moiety and a 3-(methylsulfanyl)phenyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-27-17-9-5-8-16(12-17)23-20(26)14-28-21-19-13-18(15-6-3-2-4-7-15)24-25(19)11-10-22-21/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIGMWQLCPBGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine scaffold forms the central heterocyclic structure. Cyclization reactions between hydrazine derivatives and α-diketones or α-keto esters are commonly employed . For example, 2-phenylpyrazolo[1,5-a]pyrazin-4-ol is synthesized via refluxing phenylglyoxal with aminopyrazine in ethanol at 80°C for 12 hours . The reaction proceeds through a condensation mechanism, followed by intramolecular cyclization:
Table 1: Reaction Conditions for Core Synthesis
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Alternative methods use microwave-assisted synthesis to reduce reaction times to 2–3 hours, though yields remain comparable .
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced via nucleophilic substitution at the 4-position of the pyrazolo[1,5-a]pyrazine core. This step typically employs 2-chloroacetamide derivatives and sodium hydrosulfide (NaSH) under inert conditions . For instance, reacting 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine with NaSH in dimethylformamide (DMF) at 60°C for 6 hours yields the sulfanyl intermediate:
Critical Parameters :
-
Solvent Polarity : DMF enhances nucleophilicity of SH⁻ ions.
-
Temperature : Exceeding 70°C promotes side reactions (e.g., oxidation to disulfides).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 65% yield .
Formation of the Acetamide Moiety
The acetamide side chain is coupled to the sulfanyl intermediate through a two-step process:
-
Chloroacetylation : Reacting the sulfanyl intermediate with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.
-
Amination : Treating the chloroacetylated product with 3-(methylsulfanyl)aniline in the presence of K₂CO₃ .
Table 2: Optimization of Amination Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 50°C | 78 |
| Et₃N | THF | 40°C | 62 |
| NaOH | Ethanol | 25°C | 55 |
Potassium carbonate in DMF at 50°C maximizes yield by facilitating deprotonation of the amine while minimizing hydrolysis .
Purification and Isolation
Crude product purification involves:
-
Liquid-Liquid Extraction : Partitioning between DCM and water to remove inorganic salts.
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the target compound (>95% purity) .
-
Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline material suitable for X-ray diffraction .
Analytical Characterization
Spectroscopic Validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine-H), 7.89–7.45 (m, 8H, aromatic-H), 4.21 (s, 2H, -SCH₂-), 2.51 (s, 3H, -SCH₃) .
-
HPLC : Purity ≥98% (C18 column, acetonitrile/water = 60:40) .
Mass Spectrometry :
Yield Optimization Strategies
-
Catalyst Screening : Pd/C (5 wt%) increases amidation efficiency by 12% compared to base-only conditions .
-
Solvent Effects : Replacing DMF with NMP reduces reaction time by 30% due to higher polarity .
-
Temperature Gradients : Stepwise heating (25°C → 50°C) during amidation minimizes byproduct formation .
Chemical Reactions Analysis
Types of Reactions: N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide can undergo several types of reactions:
Oxidation: : This compound can be oxidized using reagents such as hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride, converting ketone or sulfoxide groups into alcohols or sulfides.
Substitution: : Halogenation reactions may introduce halogen atoms into the aromatic ring using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: : Hydrogen peroxide, nitric acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Halogenating agents: : Bromine, chlorine.
Sulfoxides and Sulfones: : From oxidation reactions.
Alcohols and Sulfides: : From reduction reactions.
Halogenated Derivatives: : From substitution reactions.
Scientific Research Applications
In Chemistry: This compound is valuable in synthetic organic chemistry as a building block for more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
In Biology and Medicine: In biological studies, N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is explored for its potential as an inhibitor of certain enzymes or as a ligand for specific receptors. Its potential therapeutic applications include anti-inflammatory and anticancer activities.
In Industry: In industrial applications, this compound may be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its reactivity also makes it suitable for use in chemical sensors and catalysts.
Mechanism of Action
The mechanism by which N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. For instance:
Inhibition of Enzymes: : It may inhibit the activity of specific enzymes by binding to their active sites, thus blocking substrate access.
Receptor Binding: : The compound may interact with cell surface or intracellular receptors, modulating signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, molecular weights, and key properties of the target compound with structurally analogous derivatives:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The methylsulfanyl group in the target compound and increases lipophilicity, favoring passive diffusion across biological membranes. In contrast, the methoxy group in enhances polarity, improving aqueous solubility .
- The trifluoromethyl group in combines high electronegativity with lipophilicity, often used to optimize pharmacokinetic profiles .
Electronic and Steric Modifications: Chlorine () and trifluoromethyl () are electron-withdrawing groups, which may enhance binding to electron-rich targets (e.g., enzymes or receptors).
Biological Implications: Pyrazolo[1,5-a]pyrazine derivatives, such as DPA-714 (), are known translocator protein (TSPO) ligands used in neuroimaging. Sulfanyl linkers (common across all compounds) may engage in disulfide bond formation or metal coordination, critical for enzyme inhibition or stabilization of protein-ligand complexes .
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A methylsulfanyl group attached to a phenyl ring.
- A sulfanyl moiety linked to a pyrazolo[1,5-a]pyrazine core.
- An acetamide functional group.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives possess cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
- GI50 Values : The compound demonstrated GI50 values of 3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460, indicating potent growth inhibition at low concentrations .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication; inhibition leads to increased DNA damage and apoptosis in cancer cells.
- Microtubule Disruption : Similar compounds have shown the ability to bind to tubulin, causing microtubule disassembly and subsequent cell cycle arrest .
Inflammatory Response Modulation
Beyond its anticancer properties, the compound may also play a role in modulating inflammatory responses:
- Cytokine Inhibition : Studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | Topoisomerase II inhibition |
| Anticancer | SF-268 | 12.50 | Microtubule disruption |
| Anticancer | NCI-H460 | 42.30 | Apoptosis induction |
| Anti-inflammatory | Various models | N/A | Cytokine inhibition |
Case Studies
- Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications in the pyrazole structure significantly impacted their cytotoxicity and selectivity towards cancer cells .
- Inflammation Model : In an experimental model of inflammation, a related compound demonstrated a marked reduction in inflammatory markers when administered, suggesting potential therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
